Home > Products > Screening Compounds P78111 > (S)-Omeprazole magnesium dihydrate
(S)-Omeprazole magnesium dihydrate - 217087-10-0

(S)-Omeprazole magnesium dihydrate

Catalog Number: EVT-354635
CAS Number: 217087-10-0
Molecular Formula: C34H40MgN6O8S2
Molecular Weight: 749.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-Omeprazole magnesium dihydrate serves as a key compound in the development of formulations for the drug esomeprazole, which itself is the (S)-enantiomer of omeprazole. Esomeprazole is a proton pump inhibitor (PPI) that reduces gastric acid production. While not directly researched for its own biological activity, the magnesium dihydrate salt form is crucial in formulating stable and bioavailable forms of esomeprazole for research and commercial purposes. [, , , ]

(S)-Omeprazole Potassium

Relevance: (S)-Omeprazole potassium serves as a crucial starting material in the synthesis of (S)-omeprazole magnesium dihydrate. It highlights a key step in the synthesis process where (S)-omeprazole potassium is reacted with magnesium chloride hexahydrate, ultimately leading to the formation of the target compound, (S)-Omeprazole magnesium dihydrate.

Esomeprazole

Relevance: Esomeprazole and (S)-Omeprazole magnesium dihydrate share a close structural relationship. (S)-Omeprazole magnesium dihydrate is the magnesium salt dihydrate form of esomeprazole. This difference in salt and hydration state impacts the physicochemical properties, such as solubility and stability, of the two compounds, making (S)-Omeprazole magnesium dihydrate a preferred form for pharmaceutical formulations.

5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]thio]-1H-benzimidazole

Relevance: The compound is structurally very similar to (S)-Omeprazole magnesium dihydrate, differing only in the oxidation state of the sulfur atom. The oxidation of the sulfur in this compound to a sulfoxide yields esomeprazole, which can then be further converted to (S)-Omeprazole magnesium dihydrate.

Related Substances A, B, C, and D

Relevance: The presence of these related substances in (S)-Omeprazole magnesium dihydrate is significant due to their potential impact on the drug's safety and efficacy. The development and validation of analytical methods, such as the HPLC method using relative correction factors, are crucial for quantifying these impurities and ensuring the quality of esomeprazole magnesium dihydrate drug products.

Overview

Esomeprazole magnesium dihydrate is a pharmaceutical compound that serves as a proton pump inhibitor, primarily used for the treatment of gastroesophageal reflux disease and other conditions associated with excessive stomach acid. It is the magnesium salt form of esomeprazole, which is the S-enantiomer of omeprazole. This compound is classified under the therapeutic category of gastroprotective agents.

Source

Esomeprazole magnesium dihydrate is derived from the racemic mixture of omeprazole, which was originally developed as a medication for acid-related disorders. The specific formulation as a magnesium salt enhances its solubility and bioavailability compared to other forms.

Classification
  • Chemical Classification: Proton Pump Inhibitor
  • Therapeutic Classification: Gastroprotective agent
  • Chemical Family: Benzimidazole derivatives
Synthesis Analysis

Methods

The synthesis of esomeprazole magnesium dihydrate involves several steps that typically include the conversion of precursors into the desired magnesium salt form.

  1. Starting Materials: The synthesis often begins with 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole.
  2. Oxidation: An oxidizing agent such as cumene hydroperoxide is used to facilitate reactions that lead to the formation of esomeprazole.
  3. Crystallization: The crystallization process is initiated by adding an ethyl acetate-water mixture to the reaction mixture, followed by stirring for a specific duration (15 minutes to 3 hours) to achieve the desired polymorphic form, specifically Form A .
  4. Filtration and Drying: The resultant product is filtered, washed with ethyl acetate, and dried under vacuum at temperatures below 75°C to obtain esomeprazole magnesium dihydrate in a reproducible manner .

Technical Details

The process can also utilize various solvents such as methanol or denatured spirit during the reaction to enhance yield and purity. The use of magnesium chloride hexahydrate as a magnesium source is preferred for its effectiveness in producing high-quality esomeprazole magnesium dihydrate .

Molecular Structure Analysis

Structure

Esomeprazole magnesium dihydrate has a complex molecular structure characterized by its benzimidazole core. The molecular formula is C17H18N3O3S·Mg·2H2O, indicating that it includes two water molecules in its crystalline form.

Data

  • Molecular Weight: Approximately 414.5 g/mol
  • Structural Features:
    • Contains a benzimidazole ring
    • Sulfinyl group attached to a pyridine derivative
    • Magnesium ion coordinated with water molecules
Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in the synthesis of esomeprazole magnesium dihydrate include:

  1. Formation of Sulfoxide: The initial step involves oxidation where sulfur in the thioether group converts to sulfoxide.
  2. Salt Formation: The conversion of esomeprazole into its magnesium salt occurs through reaction with magnesium salts like magnesium chloride hexahydrate.
  3. Crystallization Reactions: Following synthesis, crystallization reactions are crucial for obtaining the desired polymorphic form, which impacts stability and solubility.

Technical Details

The stability of esomeprazole magnesium dihydrate can be affected by various environmental factors, including pH and temperature, which influence its degradation pathways under oxidative or acidic conditions .

Mechanism of Action

Process

Esomeprazole acts by irreversibly inhibiting the hydrogen-potassium ATPase enzyme system at the secretory surface of gastric parietal cells. This inhibition leads to a decrease in gastric acid secretion.

Data

  • Inhibition Mechanism: Esomeprazole forms a covalent bond with cysteine residues on the ATPase enzyme, effectively blocking acid production.
  • Duration of Action: The effects can last up to 24 hours after administration.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in methanol and slightly soluble in water; enhanced solubility due to its formulation as a magnesium salt.

Chemical Properties

  • Stability: Esomeprazole magnesium dihydrate exhibits stability under neutral and basic conditions but degrades under acidic or oxidative stress .
  • Melting Point: The melting point can vary based on hydration levels but typically falls within standard ranges for similar compounds.
Applications

Scientific Uses

Esomeprazole magnesium dihydrate is primarily used in clinical settings for:

  • Treatment of gastroesophageal reflux disease
  • Management of peptic ulcers
  • Prevention of gastric ulcers associated with non-steroidal anti-inflammatory drugs (NSAIDs)

Additionally, it serves as a subject for research into drug formulation stability and bioavailability enhancement strategies due to its unique properties compared to other proton pump inhibitors.

Synthesis and Manufacturing Methodologies

Crystallization Pathways for Hydrate-Specific Polymorphs

Esomeprazole magnesium dihydrate (EMD) exists in multiple crystalline forms, with Form A being the most therapeutically relevant due to its superior stability and handling properties. The crystallization pathway typically involves controlled dehydration of esomeprazole magnesium trihydrate under specific solvent and temperature conditions. A key patent describes dissolving trihydrate in anhydrous methanol (15 mL/g) at 25–45°C to form a clear solution, followed by adding a 4:1 v/v acetone-water mixture as an antisolvent. Slow cooling to 10°C induces nucleation of Form A crystals, yielding 89–91% pure dihydrate with >99.9% HPLC purity and enantiomeric excess (ee) >99.9% [2].

The phase transformation mechanism is highly sensitive to water activity. Studies show that maintaining a water content of 5–10% in the methanol solution prevents uncontrolled dehydration, which can lead to metastable Form B. Form B exhibits higher solubility but lower thermodynamic stability, making it unsuitable for long-term storage [5] [6]. X-ray powder diffraction (XRPD) confirms Form A’s unique peaks at 2θ = 5.1°, 18.5°, and 24.7°, serving as critical quality attributes [2].

Table 1: Crystallization Parameters for EMD Polymorphs

ParameterForm AForm B
Solvent SystemMethanol/Acetone-WaterEthanol-Water
Antisolvent Ratio4:1 (Acetone:Water)3:1 (Ethanol:Water)
Crystallization T°10°C25°C
StabilityHigh (ΔG < 0)Low (Metastable)
XRPD Peaks5.1°, 18.5°, 24.7°4.5°, 17.2°, 23.1°

Solvent-Antisolvent Techniques in Polymorphic Stabilization

Solvent-antisolvent (SAS) processing is pivotal for achieving high-purity EMD Form A. The technique leverages the differential solubility of esomeprazole species in polar protic solvents (e.g., methanol) and antisolvents (e.g., acetone). Optimal results require a methanol-to-antisolvent ratio of 1:5 v/v, with rapid addition (≥50 mL/min) under high-shear mixing (500–1000 rpm) to ensure homogeneous nucleation. This suppresses agglomeration and yields particles with a uniform size distribution (D90 < 50 µm) [2] [6].

Water content in the antisolvent mixture is critical. A 10–20% water fraction in acetone enhances crystal lattice incorporation of water molecules, preventing partial dehydration. Conversely, anhydrous acetone yields amorphous solids with hygroscopic tendencies. Butanol-water systems (1:1 v/v) also produce solvates, but single-crystal X-ray analysis reveals that butanol occupies lattice voids non-stoichiometrically, leading to inconsistent hydration upon drying [5].

Table 2: Impact of Antisolvent Composition on EMD Properties

AntisolventWater ContentCrystal FormResidual Solvent (ppm)Hydration Stability
Acetone20%Form A<500Stable (2 H₂O)
Acetone0%Amorphous3000Unstable
Ethanol15%Form B800Partially Stable
Butanol30%Solvate1500 (Butanol)Variable

Supercritical Anti-Solvent (SAS) Process for Solid Dispersion Design

While traditional SAS applications for EMD are limited in the literature, emerging adaptations focus on co-precipitation with polymers to enhance dissolution. The process involves dissolving esomeprazole magnesium and excipients (e.g., PEG 3350) in methanol, which is then mixed with supercritical CO₂ (scCO₂) at 100 bar and 40°C. The rapid density reduction of scCO₂-expanded methanol induces supersaturation, precipitating nanoparticles (<200 nm) embedded in the polymer matrix. This achieves a 3 mg/mL solubility—2.5-fold higher than raw EMD crystals [4] [7].

Key SAS parameters include:

  • CO₂-to-solution ratio: 50:1 v/v for complete solvent expansion
  • Polymer loading: 20–30% w/w to prevent recrystallization
  • Nozzle geometry: Coaxial design for uniform mixing

The resultant solid dispersions exhibit two distinct morphologies: spherical particles (1–2 µm) and microcrystals (0.1–0.5 µm), confirmed via scanning electron microscopy [4].

Excipient Screening for Enhanced Solubility and Stability

Excipients mitigate EMD’s degradation in acidic environments and enhance processability. Magnesium stearate (0.5–1.0% w/w) acts as a hydrophobic barrier, reducing moisture uptake during storage. Polyethylene glycol (PEG) 3350 (10–15% w/w) forms hydrogen bonds with sulfoxide groups in EMD, stabilizing the tautomeric 6-methoxy form—the only form present in the solid state [4] [5].

Titanium dioxide (TiO₂, E171) is indispensable for photo-protection. EMD undergoes sulfoxide-to-sulfide reduction under UV light; TiO₂ (0.2% w/w) scatters >90% of UV radiation, preserving chemical potency. Erythrosine red dye further filters 450–550 nm wavelengths, augmenting photostability [4].

Table 3: Functional Roles of Key Excipients in EMD Formulations

ExcipientConcentrationFunctionMechanism
Magnesium Stearate0.5–1.0% w/wMoisture barrierHydrophobic coating
PEG 335010–15% w/wSolubility enhancerH-bonding with sulfoxide
Titanium Dioxide0.2% w/wPhotostabilizerUV scattering
Sodium Hydroxideq.s. to pH 9.5Alkaline bufferDegradation suppression in acidic milieu
Talc1–2% w/wAnti-caking agentParticle separation

Properties

CAS Number

217087-10-0

Product Name

Esomeprazole magnesium dihydrate

IUPAC Name

magnesium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;dihydrate

Molecular Formula

C34H40MgN6O8S2

Molecular Weight

749.2 g/mol

InChI

InChI=1S/2C17H18N3O3S.Mg.2H2O/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;;/h2*5-8H,9H2,1-4H3;;2*1H2/q2*-1;+2;;/t2*24-;;;/m00.../s1

InChI Key

DBOUSUONOXEWHU-VCKZSRROSA-N

SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.[Mg+2]

Solubility

Very slightly soluble in water

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.[Mg+2]

Isomeric SMILES

CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.[Mg+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.